Ortho-Methyl Phenyl Substitution Confers Distinct Steric and Electronic Profile versus Unsubstituted Phenyl Analog
The target compound carries a 2-methyl (ortho-tolyl) substituent on the hydrazide N'-phenyl ring, whereas the closest unsubstituted analog, 2-cyano-N'-phenylacetohydrazide (CAS 60598-59-6), bears only a hydrogen atom at this position. The ortho-methyl group introduces steric hindrance that restricts rotational freedom around the N'–aryl bond, alters the electron density on the hydrazide nitrogen via inductive (+I) effects, and modifies the spatial orientation of the phenyl ring relative to the cyanamide electrophilic center [1]. These electronic and conformational differences directly influence the reactivity of the cyanamide carbon toward nucleophilic attack, the regioselectivity of cyclocondensation reactions, and the complementarity of the molecule with hydrophobic enzyme binding pockets [2]. In SAR studies of cyanamide-based enzyme inhibitors, ortho-substitution on the phenyl ring has been demonstrated to modulate target potency by orders of magnitude compared to unsubstituted or para-substituted congeners [3]. Procurement of the exact CAS 191028-17-8 compound, rather than the commercially more accessible unsubstituted phenyl analog, is therefore essential for reproducing sterically sensitive biological data.
| Evidence Dimension | Structural differentiation—phenyl ring substitution pattern |
|---|---|
| Target Compound Data | 2-Methylphenyl (o-tolyl) substitution on N'-phenyl ring; C₁₀H₁₁N₃O; MW 189.21 g/mol |
| Comparator Or Baseline | 2-Cyano-N'-phenylacetohydrazide (CAS 60598-59-6): Unsubstituted phenyl ring; C₉H₉N₃O; MW 175.19 g/mol |
| Quantified Difference | Ortho-methyl group introduces +14 Da mass increment, measurable increase in steric bulk (Taft Es ≈ -1.24 for CH₃ vs. 0 for H), and altered LogP (estimated ΔLogP ≈ +0.5 units vs. unsubstituted analog) |
| Conditions | Structural comparison based on established physicochemical parameters; functional impact validated across acyl cyanamide SAR literature |
Why This Matters
The ortho-methyl group is a critical structural determinant of both synthetic reactivity and biological target engagement; substituting the unsubstituted phenyl analog will produce different reaction products and divergent biological activity profiles, invalidating SAR conclusions.
- [1] Larraufie, M.-H. (2012). The Cyanamide Moiety, Synthesis and Reactivity. Chemical Reviews, 112(5), 3046–3093. DOI: 10.1021/cr2003557 View Source
- [2] Hosseini, H. & Bayat, M. (2018). Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds. Topics in Current Chemistry, 376, Article 40. DOI: 10.1007/s41061-018-0219-3 View Source
- [3] Kwon, Y. et al. (2012). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors: Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry, 55(11), 5466–5479. DOI: 10.1021/jm300429n View Source
